
Des(Oxopentyl) Valsartanbenzylester
Übersicht
Beschreibung
Des(oxopentyl) Valsartan Benzyl Ester is a chemical compound with the molecular formula C26H27N5O2 and a molecular weight of 441.52 g/mol . It is an intermediate in the synthesis of Valsartan, a well-known angiotensin II receptor antagonist used primarily for the treatment of hypertension and heart failure . This compound is also referred to as Valsartan Desvaleryl Benzyl Impurity .
Wissenschaftliche Forschungsanwendungen
Des(oxopentyl) Valsartan Benzyl Ester has several scientific research applications:
Wirkmechanismus
Target of Action
Des(oxopentyl) Valsartan Benzyl Ester, also known as Valsartan Desvaleryl Benzyl Impurity , is an intermediate of Valsartan . Valsartan primarily targets the angiotensin II type 1 (AT1) receptors . These receptors play a crucial role in the renin-angiotensin system, a hormone system that regulates blood pressure and fluid balance.
Mode of Action
Valsartan, and by extension Des(oxopentyl) Valsartan Benzyl Ester, works by directly antagonizing the angiotensin II (AT2) receptors . It displaces angiotensin II from the AT1 receptor and produces its blood pressure-lowering effects by antagonizing AT1-induced vasoconstriction, aldosterone release, catecholamine release, arginine vasopressin release, water intake, and hypertrophic responses . This action results in more efficient blockade of the cardiovascular effects of angiotensin II and fewer side effects than the ACE inhibitors .
Biochemical Pathways
The primary biochemical pathway affected by Des(oxopentyl) Valsartan Benzyl Ester is the renin-angiotensin system. By antagonizing the AT1 receptor, it inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II . This leads to vasodilation, decreased fluid volume, and ultimately, a reduction in blood pressure .
Pharmacokinetics
Valsartan is metabolized to an inactive metabolite and excreted mainly via the feces (83%) and urine (~13%) as unchanged drug . The onset of action is approximately 2 hours, and the duration of action is 24 hours .
Result of Action
The primary result of Des(oxopentyl) Valsartan Benzyl Ester’s action is a reduction in blood pressure. By blocking the AT1 receptor, it inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to vasodilation and decreased fluid volume .
Action Environment
The action of Des(oxopentyl) Valsartan Benzyl Ester can be influenced by various environmental factors. For instance, the presence of food can affect the absorption of Valsartan . Additionally, patients with mild-to-moderate chronic liver disease have about twice the AUC value . Furthermore, the AUC is about 70% higher and the half-life is 35% longer in elderly patients .
Vorbereitungsmethoden
The synthesis of Des(oxopentyl) Valsartan Benzyl Ester involves several key steps:
Industrial production methods often involve the use of alkali metal hydroxides for hydrolysis, followed by washing with organic solvents and acidification with hydrochloric acid to isolate the final product .
Analyse Chemischer Reaktionen
Des(oxopentyl) Valsartan Benzyl Ester undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl ester group.
Common reagents used in these reactions include tributyltin azide for azide formation and sodium cyanoborohydride for reductive amination . Major products formed from these reactions include various intermediates and derivatives of Valsartan .
Vergleich Mit ähnlichen Verbindungen
Des(oxopentyl) Valsartan Benzyl Ester can be compared with other intermediates and impurities in the synthesis of Valsartan:
Valsartan Methyl Ester: Another intermediate in the synthesis of Valsartan, differing by the ester group attached to the valine moiety.
Valsartan Desvaleryl Benzyl Impurity: Similar to Des(oxopentyl) Valsartan Benzyl Ester but with slight structural variations.
These compounds are unique in their specific roles and structural differences, which influence their reactivity and the final product’s purity .
Eigenschaften
IUPAC Name |
benzyl (2S)-3-methyl-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methylamino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2/c1-18(2)24(26(32)33-17-20-8-4-3-5-9-20)27-16-19-12-14-21(15-13-19)22-10-6-7-11-23(22)25-28-30-31-29-25/h3-15,18,24,27H,16-17H2,1-2H3,(H,28,29,30,31)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQMWQPHRJGJQL-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC1=CC=CC=C1)NCC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCC1=CC=CC=C1)NCC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80729545 | |
| Record name | Benzyl N-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-L-valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676129-93-4 | |
| Record name | N-[[2′-(2H-Tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-L-valine phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=676129-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl N-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-L-valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


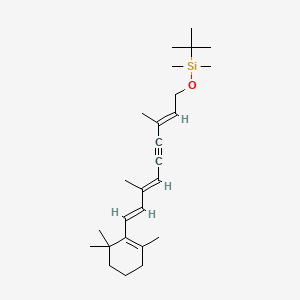

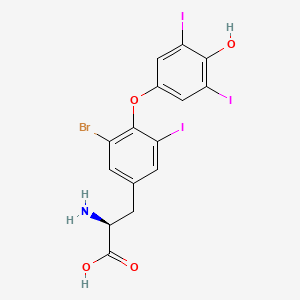
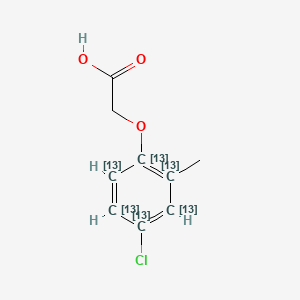
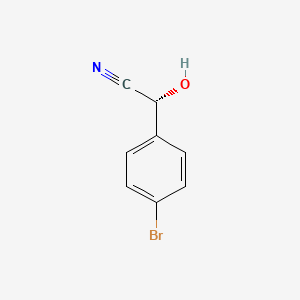
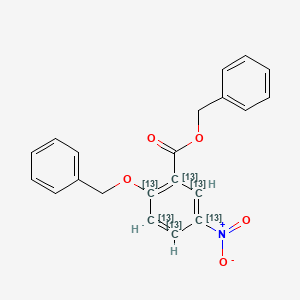
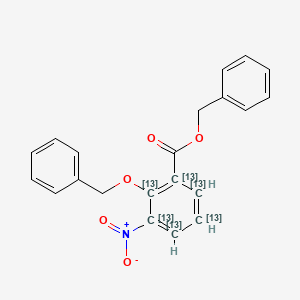
![N-acetyl-D-[1-13C]galactosamine](/img/structure/B583411.png)
![N-acetyl-D-[2-13C]glucosamine](/img/structure/B583412.png)
![1-Phenoxy-4-[1,1,2,2-tetrafluoro-2-(4-phenoxyphenyl)ethyl]benzene](/img/structure/B583413.png)
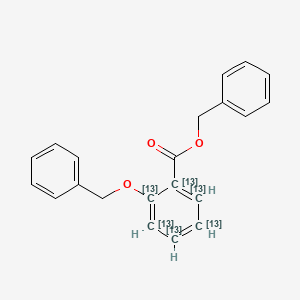
![2-[15N]Acetamido-2-deoxy-D-glucose](/img/structure/B583417.png)
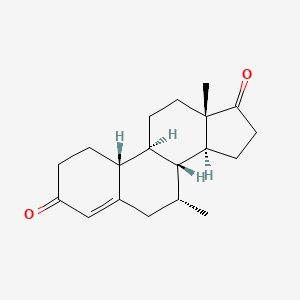
![Ochratoxin C-[d5]](/img/structure/B583422.png)
